3-(Cyclohexanesulfonyl)azetidine; trifluoroacetic acid
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Overview
Description
3-(Cyclohexanesulfonyl)azetidine; trifluoroacetic acid is a compound that combines the structural features of azetidine and trifluoroacetic acid. Azetidine is a four-membered nitrogen-containing heterocycle, known for its strained ring structure and reactivity. Trifluoroacetic acid, on the other hand, is a strong organic acid with the formula CF₃COOH, widely used in organic synthesis and as a solvent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexanesulfonyl)azetidine typically involves the reaction of azetidine with cyclohexanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexanesulfonyl)azetidine undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Ring-Opening Reactions: Due to the strained nature of the azetidine ring, it can undergo ring-opening reactions, especially in the presence of nucleophiles or under acidic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Ring-Opening Reactions: Acidic conditions or nucleophilic reagents like hydroxide ions are commonly used to induce ring-opening.
Major Products Formed
Substitution Reactions: Products include various substituted azetidines depending on the nucleophile used.
Ring-Opening Reactions: Products include linear amines or sulfonamides, depending on the reaction conditions and reagents used.
Scientific Research Applications
3-(Cyclohexanesulfonyl)azetidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Cyclohexanesulfonyl)azetidine involves its interaction with biological targets through its functional groups. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The azetidine ring can also interact with nucleic acids and other biomolecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing rings that are also highly reactive and used in similar applications.
Pyrrolidines: Five-membered nitrogen-containing rings that are less strained and more stable compared to azetidines.
Uniqueness
3-(Cyclohexanesulfonyl)azetidine is unique due to its combination of a strained azetidine ring and a bulky cyclohexanesulfonyl group. This combination imparts distinct reactivity and biological activity, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C11H18F3NO4S |
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Molecular Weight |
317.33 g/mol |
IUPAC Name |
3-cyclohexylsulfonylazetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H17NO2S.C2HF3O2/c11-13(12,9-6-10-7-9)8-4-2-1-3-5-8;3-2(4,5)1(6)7/h8-10H,1-7H2;(H,6,7) |
InChI Key |
TZKVDGRNZJTOGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CNC2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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